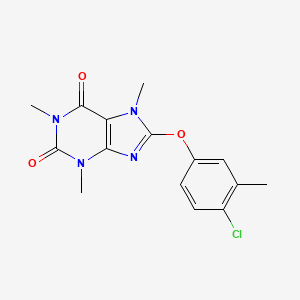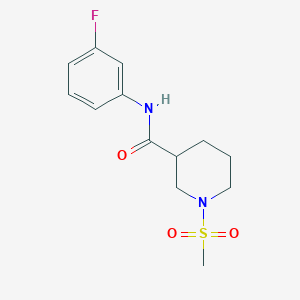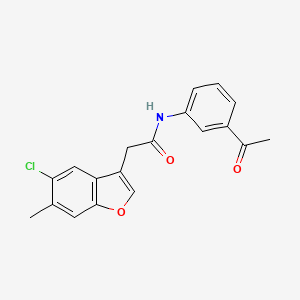
8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Vue d'ensemble
Description
8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as Clofarabine, is a synthetic purine nucleoside analogue that has been used in the treatment of leukemia and lymphoma. It was first synthesized in 1993 by the Southern Research Institute in Birmingham, Alabama, and has since been the subject of extensive scientific research.
Mécanisme D'action
8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a prodrug that is converted to its active form, 5'-triphosphate, inside the cell. It inhibits DNA synthesis by incorporating into the DNA molecule and inhibiting the activity of DNA polymerase. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a number of biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits DNA synthesis. It has also been found to have immunosuppressive effects, which may be beneficial in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. It has also been shown to have potent antitumor activity against a variety of cancer cell lines. However, it also has some limitations, including its potential toxicity and the fact that it may not be effective against all types of cancer.
Orientations Futures
There are several potential future directions for research on 8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new analogues with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of 8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione in combination with other chemotherapeutic agents to improve its efficacy. Finally, there is interest in exploring the potential use of 8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione in the treatment of autoimmune diseases.
Applications De Recherche Scientifique
8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in the treatment of leukemia and lymphoma. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and chronic lymphocytic leukemia (CLL). In addition, it has been found to have synergistic effects when used in combination with other chemotherapeutic agents.
Propriétés
IUPAC Name |
8-(4-chloro-3-methylphenoxy)-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c1-8-7-9(5-6-10(8)16)23-14-17-12-11(18(14)2)13(21)20(4)15(22)19(12)3/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIAQGPFSNRWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4390699.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4390705.png)
![2-bromo-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4390706.png)


![ethyl (4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4390728.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4390732.png)
![2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4390733.png)
![5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4390740.png)
![N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide](/img/structure/B4390743.png)
![N-isopropyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4390780.png)
![methyl 4-{[(3-nitrophenyl)amino]methyl}benzoate](/img/structure/B4390783.png)
